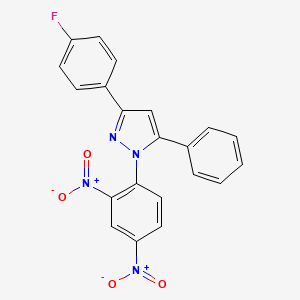
1-(2,4-Dinitrophenyl)-3-(4-fluorophenyl)-5-phenyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dinitrophenyl)-3-(4-fluorophenyl)-5-phenyl-1H-pyrazole is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with phenyl, fluorophenyl, and dinitrophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dinitrophenyl)-3-(4-fluorophenyl)-5-phenyl-1H-pyrazole typically involves multi-step organic reactions. One common method includes the condensation of hydrazine derivatives with β-diketones or β-ketoesters, followed by cyclization to form the pyrazole ring. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,4-Dinitrophenyl)-3-(4-fluorophenyl)-5-phenyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can lead to amine derivatives.
Applications De Recherche Scientifique
1-(2,4-Dinitrophenyl)-3-(4-fluorophenyl)-5-phenyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 1-(2,4-Dinitrophenyl)-3-(4-fluorophenyl)-5-phenyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2,4-Dinitrophenyl)-4-(4-fluorophenyl)semicarbazide
- (2,4-Dinitrophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone
- 2-(2,4-Dinitrophenyl)-N-(4-fluorophenyl)hydrazinecarbothioamide
Uniqueness
1-(2,4-Dinitrophenyl)-3-(4-fluorophenyl)-5-phenyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Propriétés
Formule moléculaire |
C21H13FN4O4 |
|---|---|
Poids moléculaire |
404.3 g/mol |
Nom IUPAC |
1-(2,4-dinitrophenyl)-3-(4-fluorophenyl)-5-phenylpyrazole |
InChI |
InChI=1S/C21H13FN4O4/c22-16-8-6-14(7-9-16)18-13-20(15-4-2-1-3-5-15)24(23-18)19-11-10-17(25(27)28)12-21(19)26(29)30/h1-13H |
Clé InChI |
PJFKEAWMHTYOLX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=NN2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


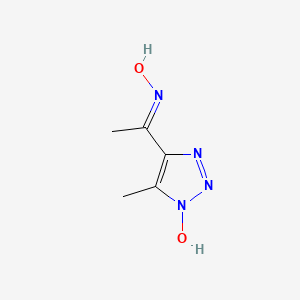
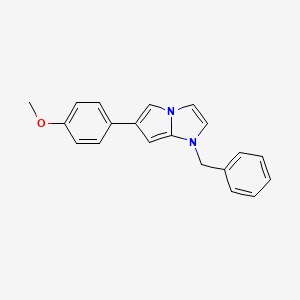

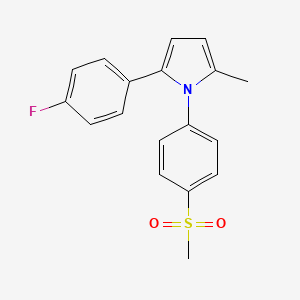
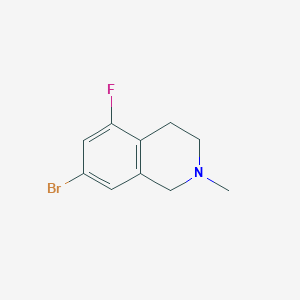
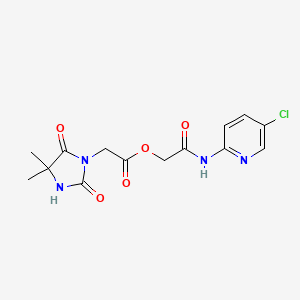
![7-Ethoxybenzo[d]oxazol-2-amine](/img/structure/B12869945.png)
![2-Imino-3-methyl-2,3-dihydrobenzo[d]oxazol-5-amine](/img/structure/B12869947.png)
![2-Chloro-7-ethoxybenzo[d]oxazole](/img/structure/B12869949.png)
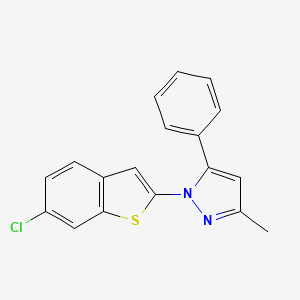
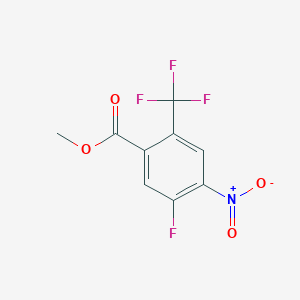
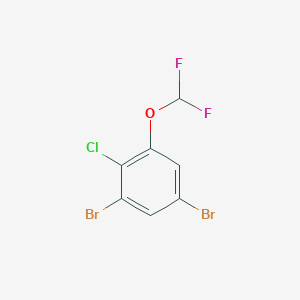

![3-Methyl-1,4,5,6-tetrahydroisoxazolo[3,4-b]pyridine](/img/structure/B12869966.png)
